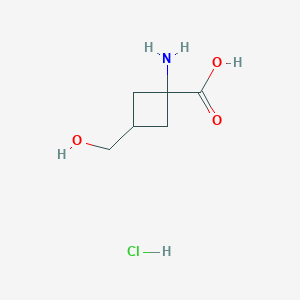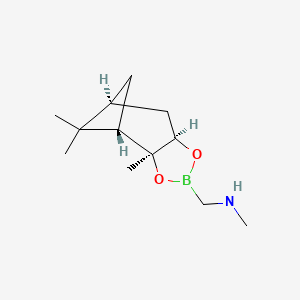![molecular formula C8H4BrF3N2 B12271992 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-bromo-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine est un composé hétérocyclique qui présente un atome de brome et un groupe trifluorométhyle liés à un noyau pyrrolo[2,3-b]pyridine.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Une méthode courante implique l'utilisation de brome et d'agents trifluorométhylant dans des conditions contrôlées .
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour assurer un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées peut améliorer l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de Réactions
Le 3-bromo-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine subit divers types de réactions chimiques, notamment :
Réactions de Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs comme des composés organométalliques.
Oxydation et Réduction : Le composé peut subir des réactions d'oxydation et de réduction pour former différents dérivés.
Réactifs et Conditions Communes
Couplage de Suzuki-Miyaura : Cette réaction implique l'utilisation de catalyseurs au palladium et de réactifs au bore pour former des liaisons carbone-carbone.
Substitution Nucléophile : Les réactifs courants comprennent l'hydrure de sodium et les halogénures d'alkyle.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, le couplage de Suzuki-Miyaura peut produire des composés biaryles, tandis que la substitution nucléophile peut donner lieu à diverses pyridines substituées .
Applications De Recherche Scientifique
Le 3-bromo-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine possède plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Médecine : Il sert de précurseur au développement d'agents pharmaceutiques ciblant des maladies spécifiques.
Industrie : Le composé est utilisé dans le développement de produits agrochimiques et autres produits industriels.
5. Mécanisme d'Action
Le mécanisme d'action du 3-bromo-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes cellulaires. Cette propriété en fait un échafaudage précieux pour le développement de médicaments .
Mécanisme D'action
The mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable scaffold for drug development .
Comparaison Avec Des Composés Similaires
Composés Similaires
Unicité
Le 3-bromo-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois de brome et de groupes trifluorométhyle améliore sa réactivité et son potentiel pour des applications diverses .
Propriétés
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-7-6(5)4(1-2-13-7)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRVYGZJQZHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine](/img/structure/B12271910.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12271917.png)

![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12271951.png)
![N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B12271967.png)
![1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-](/img/structure/B12271975.png)
![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
![4-cyclopropyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12272006.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)

